molecular formula C7H9N3O B13207297 3-Amino-1-(pyrimidin-5-yl)propan-1-one

3-Amino-1-(pyrimidin-5-yl)propan-1-one

Katalognummer: B13207297
Molekulargewicht: 151.17 g/mol
InChI-Schlüssel: GYRFLWKGHOCKTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-(pyrimidin-5-yl)propan-1-one is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of an amino group attached to a propanone moiety, which is further connected to a pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(pyrimidin-5-yl)propan-1-one typically involves the condensation of pyrimidine derivatives with appropriate amino and carbonyl-containing reagents. One common method involves the reaction of pyrimidine-5-carbaldehyde with 3-aminopropan-1-one under acidic or basic conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as crystallization and chromatography are employed to purify the compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(pyrimidin-5-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Amino-1-(pyrimidin-5-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 3-Amino-1-(pyrimidin-5-yl)propan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Amino-1-(4-methylpiperidin-1-yl)propan-1-one
  • 3-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-N-(3,4-dihydro-2H-pyrrol-5-yl)benzamide
  • Pyrazolo[1,5-a]pyrimidine derivatives

Uniqueness

3-Amino-1-(pyrimidin-5-yl)propan-1-one is unique due to its specific structural features, which confer distinct biological activities. Its combination of an amino group and a pyrimidine ring allows it to interact with a variety of molecular targets, making it a versatile compound in medicinal chemistry .

Eigenschaften

Molekularformel

C7H9N3O

Molekulargewicht

151.17 g/mol

IUPAC-Name

3-amino-1-pyrimidin-5-ylpropan-1-one

InChI

InChI=1S/C7H9N3O/c8-2-1-7(11)6-3-9-5-10-4-6/h3-5H,1-2,8H2

InChI-Schlüssel

GYRFLWKGHOCKTO-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC=N1)C(=O)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.